molecular formula C16H20ClN5S B3032832 2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)- CAS No. 55477-25-3

2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)-

Cat. No. B3032832
CAS RN: 55477-25-3
M. Wt: 349.9 g/mol
InChI Key: JRQSOPGYSIRELU-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)-, or PCCM for short, is a novel synthetic compound with potential applications in a variety of scientific and medical fields. PCCM is a type of pyrimidine derivative, a class of organic compounds that are known for their ability to form hydrogen bonds and interact with other molecules. PCCM is of particular interest due to its ability to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. As such, PCCM has been studied for its potential to be used as an anti-inflammatory agent.

Scientific Research Applications

Analytical Separation and Quality Control

Nonaqueous capillary electrophoretic separation techniques have been developed for imatinib mesylate and related substances, including various pyrimidinamine derivatives. This method is notable for its simplicity, effectiveness, and affordability, making it promising for the quality control of pharmaceutical compounds (Ye et al., 2012).

Insecticidal and Acaricidal Properties

Research has explored novel pyrimidinamine derivatives containing phenyloxazole moiety for their insecticidal and acaricidal activities. Certain compounds within this series have shown remarkable activity against Aphis fabae and Tetranychus cinnabarinus, with some exhibiting potency superior to commercial insecticides like imidacloprid and spirotetramat (Zhang et al., 2019).

Receptor Binding Studies

Studies have investigated compounds for their binding affinity to 5-HT(1A) receptors, indicating potential applications in treating anxiety and mood disorders. Research involving novel, selective silent 5-HT(1A) antagonists like DU 125530, which is in clinical development, shows promising results for high occupancy of the human brain 5-HT(1A) receptor with minimal acute side effects, highlighting potential therapeutic uses (Rabiner et al., 2002).

Heterocyclic Synthesis

Research in heterocyclic chemistry has led to the synthesis of novel compounds incorporating pyrimidinamine moieties, with potential applications in various fields. These syntheses contribute to the broader understanding of chemical properties and reactivities of such compounds, laying the groundwork for future pharmaceutical development (Ho & Suen, 2013).

Drug Development for Cholesterol Management

A significant breakthrough in the field of cholesterol management has been the discovery of potent inhibitors like K-604 for acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing remarkable selectivity and oral absorption in animal models. This compound represents a potential therapeutic agent for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

4-chloro-N-methyl-5-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5S/c1-18-16-19-14(17)13(23-2)15(20-16)22-10-8-21(9-11-22)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSOPGYSIRELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204045
Record name 2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)-

CAS RN

55477-25-3
Record name 2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055477253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrimidinamine, 4-chloro-N-methyl-5-(methylthio)-6-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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